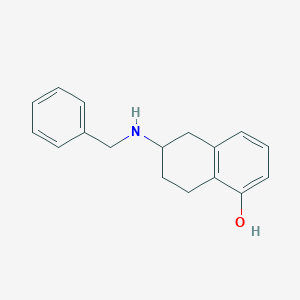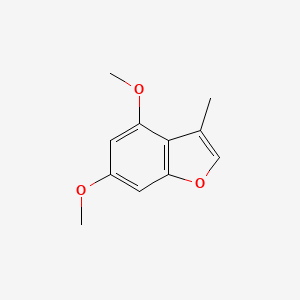
1-(tert-Butoxy)-4-(tert-butyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxy)-4-(tert-butyl)benzene is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-4-(tert-butyl)benzene typically involves the alkylation of a benzene derivative with tert-butyl and tert-butoxy groups. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and tert-butyl alcohol are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1-(tert-Butoxy)-4-(tert-butyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
1-(tert-Butoxy)-4-(tert-butyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(tert-Butoxy)-4-(tert-butyl)benzene involves its interaction with molecular targets through its functional groups. The tert-butyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to various substrates. Pathways involved in its action may include electrophilic and nucleophilic interactions, depending on the specific application.
類似化合物との比較
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Similar in structure but with three tert-butyl groups.
tert-Butylbenzene: Contains only one tert-butyl group attached to the benzene ring.
1-tert-Butoxy-2,4,6-trimethylbenzene: Features tert-butoxy and methyl groups on the benzene ring.
Uniqueness
1-(tert-Butoxy)-4-(tert-butyl)benzene is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various synthetic and industrial applications.
特性
分子式 |
C14H22O |
|---|---|
分子量 |
206.32 g/mol |
IUPAC名 |
1-tert-butyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3 |
InChIキー |
OQKCBQVVDYHAGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


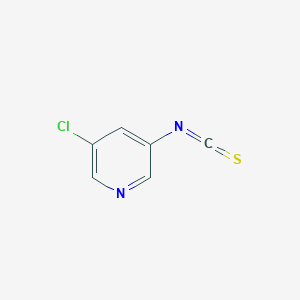

![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
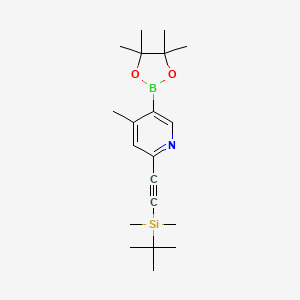

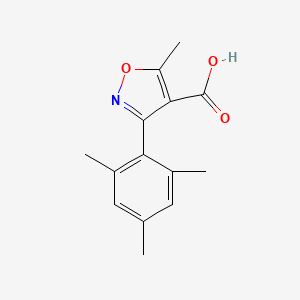
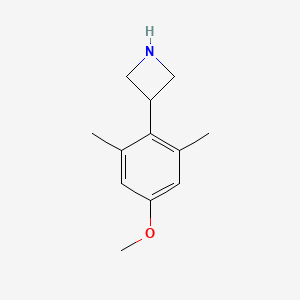
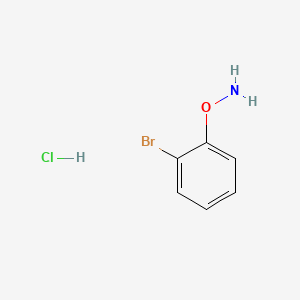
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)
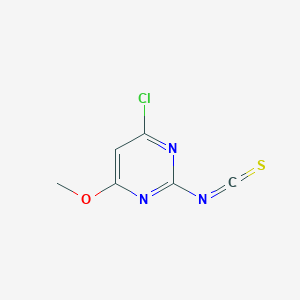
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
